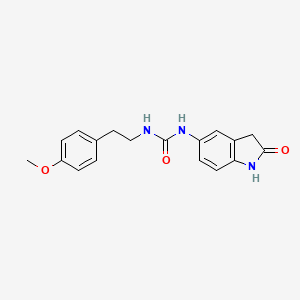
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea, also known as MPX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPX is a urea derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is not fully understood, but studies have shown that it acts by inhibiting various signaling pathways involved in cell growth and survival. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. It has also been shown to inhibit the JAK/STAT pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress-induced damage. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its mechanism of action has been studied extensively. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has also been shown to have low toxicity in animal models, making it a potential candidate for further preclinical studies. However, the limitations of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea include its limited solubility in water, which can make it difficult to administer in vivo, and its lack of selectivity for specific signaling pathways, which can lead to off-target effects.
Direcciones Futuras
There are several future directions for 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea research. One potential direction is the development of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea analogs with improved solubility and selectivity for specific signaling pathways. Another direction is the evaluation of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea in animal models and clinical trials. Overall, 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has shown promising potential for cancer treatment and other therapeutic applications, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea can be synthesized through different methods, and the most commonly used method involves the reaction between 4-methoxyphenethylamine and isatoic anhydride. The reaction results in the formation of 1-(4-methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea, which is then purified through recrystallization. Other methods of synthesis include the reaction between 4-methoxyphenethylamine and 5-isocyanatoindoline-2,3-dione, and the reaction between 4-methoxyphenethylamine and 2-isocyanatoindolin-5-one.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has been studied extensively for its potential therapeutic applications. One of the most promising applications of 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. 1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea has also been studied for its anti-inflammatory and neuroprotective effects. It has been shown to reduce inflammation in animal models of inflammatory diseases and to protect neurons from oxidative stress-induced damage.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-24-15-5-2-12(3-6-15)8-9-19-18(23)20-14-4-7-16-13(10-14)11-17(22)21-16/h2-7,10H,8-9,11H2,1H3,(H,21,22)(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMKTRASIHHBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-oxoindolin-5-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B3019335.png)
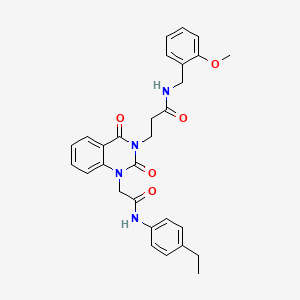
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
![Methyl 3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B3019338.png)


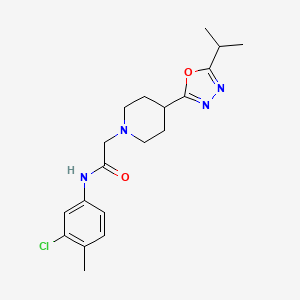
![3,6-dichloro-N-[4-[methoxy(methyl)sulfamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B3019348.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)
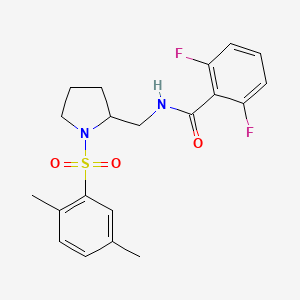
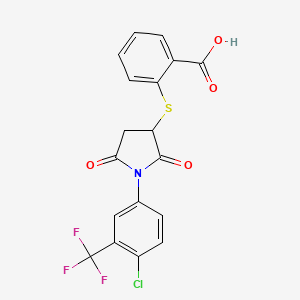

![Diethyl [3,3-di(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-en-2-yl]phosphonate](/img/structure/B3019356.png)